molecular formula C16H23NO5 B13644372 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid

Cat. No.: B13644372
M. Wt: 309.36 g/mol
InChI Key: MTRJHIYLWBMNGG-ZDUSSCGKSA-N
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Description

(S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid is a chiral amino acid derivative. It is often used in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid typically involves the protection of the amino group with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of the 4-methoxy-2-methylphenyl group through various coupling reactions. Common reagents include Boc anhydride, and the reactions are often carried out under mild conditions to preserve the chiral integrity of the compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group.

    Reduction: Reduction reactions may target the carboxylic acid group, converting it to an alcohol.

    Substitution: The aromatic ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may include the use of halogens or nitrating agents.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups on the aromatic ring.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis.

Biology

In biological research, it may be used to study enzyme interactions and protein folding due to its amino acid structure.

Medicine

Pharmaceutical research utilizes this compound in the development of new drugs, particularly those targeting specific enzymes or receptors.

Industry

In the chemical industry, it can be used in the production of polymers and other materials requiring precise structural properties.

Mechanism of Action

The mechanism of action of (S)-2-((tert-Butoxycarbonyl)amino)-3-(4-methoxy-2-methylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group provides steric hindrance, affecting the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(4-methoxy-2-methylphenyl)propanoic acid
  • (S)-2-((tert-Butoxycarbonyl)amino)-3-phenylpropanoic acid

Uniqueness

The presence of both the Boc group and the 4-methoxy-2-methylphenyl group distinguishes this compound from others. These groups confer unique chemical reactivity and biological activity, making it a valuable tool in research and industry.

Properties

Molecular Formula

C16H23NO5

Molecular Weight

309.36 g/mol

IUPAC Name

(2S)-3-(4-methoxy-2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H23NO5/c1-10-8-12(21-5)7-6-11(10)9-13(14(18)19)17-15(20)22-16(2,3)4/h6-8,13H,9H2,1-5H3,(H,17,20)(H,18,19)/t13-/m0/s1

InChI Key

MTRJHIYLWBMNGG-ZDUSSCGKSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OC)C[C@@H](C(=O)O)NC(=O)OC(C)(C)C

Canonical SMILES

CC1=C(C=CC(=C1)OC)CC(C(=O)O)NC(=O)OC(C)(C)C

Origin of Product

United States

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